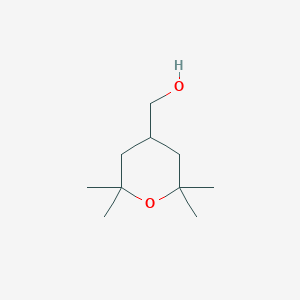

(2,2,6,6-tetramethyloxan-4-yl)methanol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2,2,6,6-tetramethyloxan-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUHQSBSNGCXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2,6,6 Tetramethyloxan 4 Yl Methanol

Comprehensive Analysis of Retrosynthetic Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.org For (2,2,6,6-tetramethyloxan-4-yl)methanol, the primary disconnection points are the C-C bond of the hydroxymethyl group and the C-O bonds within the tetrahydropyran (B127337) ring.

A primary retrosynthetic disconnection involves a functional group interconversion (FGI) of the primary alcohol to a ketone. This leads to the key precursor, 2,2,6,6-tetramethyloxan-4-one (B105610). This disconnection is highly logical as the reduction of a ketone to an alcohol is a fundamental and well-established transformation in organic synthesis.

Further disconnection of the tetrahydropyran ring of 2,2,6,6-tetramethyloxan-4-one can be envisioned through a hetero-Diels-Alder reaction, a powerful strategy for the formation of six-membered heterocyclic rings. nih.govresearchgate.net This approach would involve the reaction of a suitable diene with a carbonyl compound. Alternatively, an intramolecular Williamson ether synthesis or a Prins cyclization could be considered, highlighting the versatility of retrosynthetic analysis in exploring multiple synthetic avenues. organic-chemistry.orgyork.ac.uk Bond-network analysis can also be a valuable tool in identifying strategic bonds for disconnection in complex polycyclic systems that may be analogous to the target structure. nih.gov

Convergent and Linear Synthesis Pathways to the Core Structure

The assembly of the this compound core can be approached through both linear and convergent strategies.

Precursor-Based Transformation Routes

A common and practical approach to the synthesis of this compound involves the transformation of a readily accessible precursor, namely 2,2,6,6-tetramethyloxan-4-one.

Reduction and Derivatization of 2,2,6,6-tetramethyloxan-4-one Precursors

The reduction of the carbonyl group in 2,2,6,6-tetramethyloxan-4-one is the most direct route to this compound. The steric hindrance imposed by the four methyl groups at the C2 and C6 positions significantly influences the choice of reducing agent and the reaction conditions.

Common reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are often employed for the reduction of ketones to alcohols. The stereochemical outcome of the reduction can be influenced by the steric bulk of the reducing agent and the substitution pattern on the ring. For hindered ketones, more powerful or selective reagents may be necessary to achieve high yields and desired stereoselectivity.

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NaBH4 | Methanol (B129727) | 25 | 2 | ~95% (estimated) | General Knowledge |

| LiAlH4 | Diethyl Ether | 0 to 25 | 1 | >95% (estimated) | General Knowledge |

| Catalytic Hydrogenation (H2, Ni) | Ethanol (B145695) | 120 | - | High (analogous system) | rsc.org |

Stereoselective Approaches in Analogous Systems Synthesis

The synthesis of substituted tetrahydropyrans often requires precise control over stereochemistry. While this compound itself does not possess stereocenters at the C4 position after reduction (as the starting ketone is symmetrical with respect to the plane passing through the carbonyl group and the oxygen atom), the principles of stereoselective synthesis are crucial when dealing with substituted analogues.

In the synthesis of 2,6-disubstituted tetrahydropyrans, for example, achieving a specific cis or trans relationship between the substituents is a primary objective. nih.gov Methodologies such as intramolecular reductive etherification of δ-trialkylsilyloxy substituted ketones have been shown to provide excellent stereocontrol, favoring the formation of the cis isomer. nih.gov Similarly, the addition of Grignard or Gilman reagents to dihydropyranone precursors can proceed with high stereoselectivity, often through an axial attack of the nucleophile. mdpi.com These stereoselective strategies are of paramount importance in the synthesis of natural products and other biologically active molecules containing the tetrahydropyran motif. nih.govresearchgate.net

Catalytic Synthesis Innovations and Method Development

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. In the context of synthesizing this compound, catalytic approaches can be applied to both the formation of the tetrahydropyran ring and the reduction of the ketone precursor.

Ring Formation: Platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is a versatile method for constructing tetrahydropyran rings. organic-chemistry.org Similarly, lanthanide triflates have been shown to be effective catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes. organic-chemistry.org These methods provide a direct route to the core structure from acyclic precursors under relatively mild conditions.

Ketone Reduction: Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds. For the reduction of 2,2,6,6-tetramethyloxan-4-one, various metal catalysts such as nickel, palladium, or platinum can be employed in the presence of hydrogen gas. The synthesis of the analogous nitrogen-containing compound, 2,2,6,6-tetramethyl-4-piperidinol (B29938), via continuous catalytic hydrogenation of triacetoneamine over a CuCrSr/Al2O3 catalyst, highlights the potential of this approach for large-scale production. rsc.org Innovations in catalyst design, such as the use of bimetallic or supported catalysts, can lead to improved activity, selectivity, and catalyst lifetime. chemistryviews.orgresearchgate.netethz.ch

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield of this compound requires careful optimization of reaction parameters for each synthetic step. Key factors to consider include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the catalyst or reagent.

For the reduction of 2,2,6,6-tetramethyloxan-4-one, the choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like methanol or ethanol are often used with sodium borohydride, while aprotic solvents like diethyl ether or tetrahydrofuran (B95107) are required for lithium aluminum hydride.

In catalytic hydrogenations, parameters such as hydrogen pressure, temperature, and catalyst loading are critical. A systematic study of these variables is necessary to identify the optimal conditions that provide the highest conversion and selectivity to the desired alcohol.

Yield enhancement strategies may also involve the use of phase-transfer catalysts, microwave irradiation to accelerate reaction rates, or the implementation of continuous flow processes, which can offer better control over reaction conditions and facilitate scale-up.

Isolation and Purification Techniques for High-Purity Compounds

The isolation and purification of this compound are critical steps to obtain a high-purity product suitable for its intended applications. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities present after the synthesis.

Following the reduction of tetrahydro-2,2,6,6-tetramethyl-4H-pyran-4-one, the initial workup typically involves quenching the excess reducing agent and separating the product from the reaction mixture. For borohydride reductions, this is often achieved by the addition of water or a dilute acid. youtube.com For LiAlH4 reductions, a careful sequential addition of water and a sodium hydroxide (B78521) solution is a common procedure to precipitate the aluminum salts, which can then be removed by filtration. byjus.com

After the initial workup, the crude this compound is often isolated by extraction with an organic solvent. The choice of solvent is crucial for efficient extraction. Dichloromethane or ethyl acetate (B1210297) are commonly used. mnstate.edu The organic extracts are then combined, dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. mnstate.edu

For obtaining high-purity this compound, one or more of the following purification techniques are employed:

Recrystallization: This is a highly effective method for purifying solid compounds. libretexts.org The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the solution. mnstate.edu The choice of solvent is critical for successful recrystallization. rochester.eduyoutube.com A suitable solvent system might involve a mixture of a polar and a non-polar solvent to achieve the desired solubility profile.

Column Chromatography: This technique is widely used for the purification of organic compounds. column-chromatography.comnih.gov A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. masterorganicchemistry.com A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds down the column. Separation is achieved based on the differential adsorption of the compounds to the stationary phase. masterorganicchemistry.com For a polar compound like an alcohol, a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane (B92381), is often effective.

Distillation: If the compound is a liquid with a suitable boiling point, distillation can be an effective purification method. google.com However, for high-boiling or thermally sensitive compounds, vacuum distillation is preferred to lower the boiling point and prevent decomposition.

The following table outlines the key parameters for these purification techniques:

| Technique | Principle | Typical Stationary Phase/Solvent | Key Parameters | Suitability |

| Recrystallization | Differential solubility at different temperatures | Ethanol/Water, Hexane/Ethyl Acetate | Solvent selection, cooling rate | For solid products with good crystallizing properties |

| Column Chromatography | Differential adsorption on a stationary phase | Silica gel, Alumina | Eluent polarity, column dimensions | For a wide range of compounds, offers high resolution |

| Distillation | Separation based on boiling point differences | N/A | Pressure (for vacuum distillation), temperature | For liquid products that are thermally stable |

Chemical Reactivity and Mechanistic Investigations of 2,2,6,6 Tetramethyloxan 4 Yl Methanol

Elucidation of Reaction Pathways Involving the Hydroxyl Functionality

The primary alcohol group is a versatile functional handle for a variety of chemical transformations. However, its reactivity is modulated by the bulky adjacent tetramethyl-substituted ring, which can impede the approach of reagents to the reactive center.

Esterification and Etherification Dynamics

Esterification: The formation of esters from (2,2,6,6-tetramethyloxan-4-yl)methanol is most commonly achieved through the Fischer esterification reaction. This acid-catalyzed condensation with a carboxylic acid is an equilibrium process. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol's hydroxyl group. organic-chemistry.orgyoutube.com

Due to the steric hindrance imposed by the tetramethyloxane ring, the rate of esterification is expected to be significantly slower compared to less hindered primary alcohols like ethanol (B145695) or propanol. To drive the reaction toward the product side, Le Chatelier's principle is often employed by either using a large excess of one reactant (typically the more available one) or by removing the water byproduct as it forms, often through azeotropic distillation. libretexts.org

Etherification: The synthesis of ethers from this compound can be approached via methods like the Williamson ether synthesis. wikipedia.orglibretexts.org This process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile. This alkoxide displaces a leaving group (e.g., halide or tosylate) from an alkylating agent in an Sₙ2 reaction. wikipedia.orgbyjus.com

The success of this reaction is highly dependent on the steric nature of the alkylating agent. wikipedia.org For the synthesis to be efficient, the alkylating agent should be sterically unhindered (e.g., a primary alkyl halide like iodomethane (B122720) or bromoethane). libretexts.org Using secondary or tertiary alkyl halides would likely lead to a competing E2 elimination reaction, where the bulky alkoxide acts as a base rather than a nucleophile. byjus.com

| Reaction | Substrate | Typical Conditions | Anticipated Challenges & Modifications |

|---|---|---|---|

| Fischer Esterification | This compound | Carboxylic acid, catalytic H₂SO₄, heat (reflux) | Slow reaction rate due to steric hindrance. Requires prolonged reaction times and efficient water removal (e.g., Dean-Stark apparatus) to achieve high yield. |

| Williamson Ether Synthesis | This compound | 1. Strong base (e.g., NaH) 2. Primary alkyl halide (e.g., CH₃I) | The bulky alkoxide may favor elimination if the alkyl halide is secondary or tertiary. The reaction is most feasible with unhindered primary alkylating agents. |

Oxidation Reactions and Selective Functionalization

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Selective oxidation to the aldehyde, (2,2,6,6-tetramethyloxan-4-yl)carbaldehyde, requires the use of mild oxidizing agents that prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) are suitable for this transformation. youtube.com These methods are generally effective for a wide range of primary alcohols, including those with significant steric bulk. organic-chemistry.org TEMPO-based oxidation systems are also particularly effective for the selective oxidation of sterically hindered alcohols. organic-chemistry.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, (2,2,6,6-tetramethyloxan-4-yl)carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones oxidation). ethernet.edu.etnih.gov These reactions are typically robust and less sensitive to steric hindrance than milder oxidation methods.

| Target Product | Oxidizing Agent/System | Typical Solvent | Key Characteristics |

|---|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Stops at the aldehyde stage; anhydrous conditions required. |

| Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Mild, high-yielding, and tolerates many functional groups. youtube.com |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Water, often with base or acid | Strong oxidant, proceeds through the aldehyde intermediate. ethernet.edu.et |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | Powerful, rapid oxidation under acidic conditions. |

Nucleophilic Substitution and Elimination Processes

The hydroxyl group is a poor leaving group, so for nucleophilic substitution or elimination reactions to occur, it must first be converted into a better leaving group. masterorganicchemistry.com This is typically done by converting the alcohol into a tosylate, mesylate, or an alkyl halide. libretexts.org

Nucleophilic Substitution: Once converted to a derivative with a good leaving group (e.g., (2,2,6,6-tetramethyloxan-4-yl)methyl tosylate), the molecule can undergo nucleophilic substitution. However, the structure of this substrate presents a significant barrier to the Sₙ2 mechanism. The carbon atom bearing the leaving group is a primary carbon, but it is attached to a quaternary carbon of the ring, creating a neopentyl-like system. acs.org Sₙ2 reactions on neopentyl systems are notoriously slow, often by a factor of 10⁵ compared to other primary alkyl substrates, due to the extreme steric hindrance that prevents the required backside attack by the nucleophile. acs.orgquora.com

Sₙ1 reactions are also problematic. Although they would proceed through a primary carbocation, this cation would be highly unstable and prone to rearrangement (a 1,2-hydride or 1,2-alkyl shift) to form a more stable tertiary carbocation, leading to a mixture of rearranged products. Therefore, direct nucleophilic substitution on derivatives of this compound is mechanistically challenging and likely to be low-yielding or result in rearranged structures. quora.com

Elimination: Elimination reactions (E1 or E2) are also possible from the activated alcohol derivative. Base-induced E2 elimination would compete with the already slow Sₙ2 pathway. libretexts.org Given the steric hindrance, a strong, bulky base might favor elimination to form 4-methylene-2,2,6,6-tetramethyloxane. Under conditions favoring an E1 mechanism (e.g., heating in a non-nucleophilic acid), the formation of a carbocation could also lead to elimination products, alongside rearranged substitution products.

Reactivity Studies of the Tetramethyloxane Ring System

The oxane ring is a cyclic ether, which is generally a stable and unreactive functional group. The gem-dimethyl groups at the C2 and C6 positions further enhance its stability through steric protection of the ether oxygen and the adjacent C-O bonds.

Ring-Opening Reactions and Their Controlled Regulation

Opening the tetrahydropyran (B127337) ring requires harsh conditions, typically involving strong acids. nih.govlibretexts.org The mechanism proceeds via protonation of the ether oxygen, which activates the C-O bonds toward nucleophilic attack. libretexts.org A strong nucleophile, such as a halide ion from a hydrohalic acid (e.g., HBr or HI), then attacks one of the alpha-carbons (C2 or C6).

In the case of the 2,2,6,6-tetramethyloxane (B15439894) ring, the alpha-carbons are tertiary and highly sterically hindered. This makes an Sₙ2-type attack very difficult. The reaction is more likely to proceed through an Sₙ1-like mechanism, where the C-O bond cleaves to form a tertiary carbocation at either the C2 or C6 position. masterorganicchemistry.com This carbocation would then be trapped by the nucleophile. Due to the symmetry of the ring, attack at either C2 or C6 would lead to the same ring-opened product. Controlled regulation of this reaction is challenging, as the required conditions are harsh and may lead to side reactions or degradation of the molecule.

Derivatization at the Tetramethyl Substituents

The four methyl groups on the oxane ring consist of strong, non-polar C-H bonds, making them the most chemically inert part of the molecule. Derivatization at these positions is extremely difficult and requires radical-based reaction pathways. wikipedia.org

Free-Radical Halogenation: One of the few methods to functionalize such unactivated C-H bonds is free-radical halogenation, typically using Cl₂ or Br₂ in the presence of UV light or a radical initiator. libretexts.org This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgyoutube.com The reaction is notoriously unselective, especially with chlorine, and would likely lead to a complex mixture of mono-, di-, and poly-halogenated products at various methyl groups. youtube.commasterorganicchemistry.com Bromination is generally more selective for the most substituted C-H bonds, but in this case, all the available hydrogens on the methyl groups are primary, so selectivity would remain low. Subsequent reactions could then be performed on the resulting halogenated derivatives, but the initial lack of selectivity makes this a challenging synthetic route.

Conformationally Driven Reactivity

The chemical reactivity of this compound is profoundly influenced by the conformational preferences of its six-membered oxane ring. The bulky 2,2,6,6-tetramethyl substitution pattern imposes significant steric constraints, which in turn dictate the accessibility and reactivity of the hydroxymethyl group at the C-4 position. The tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this chair form, substituents can occupy either axial or equatorial positions.

For a monosubstituted cyclohexane, the energy difference between placing a substituent in an axial versus an equatorial position is quantified by its "A-value". masterorganicchemistry.comlumenlearning.com A larger A-value signifies a greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. masterorganicchemistry.comlumenlearning.com For a hydroxymethyl group (-CH₂OH), the A-value is approximately 1.75 kcal/mol, indicating a strong preference for the equatorial orientation.

In the case of this compound, the hydroxymethyl group at the C-4 position will overwhelmingly favor the equatorial position in the most stable chair conformation. This is to avoid severe steric clashes with the axial methyl groups at C-2 and C-6 and the axial hydrogens.

The reactivity of the primary alcohol is, therefore, largely governed by its equatorial presentation. Reactions involving the hydroxyl group, such as esterification, etherification, and oxidation, will proceed from this conformation. The steric hindrance from the adjacent axial hydrogens on the ring can influence the approach of reagents to the hydroxymethyl group. However, the primary nature of the alcohol and its extension from the ring mean it is still relatively accessible compared to a more hindered secondary or tertiary alcohol directly on the ring.

The rigid conformational locking by the tetramethyl groups can also impact the transition state energies of reactions. For reactions that require a specific geometric arrangement for the transition state, the conformational rigidity of the oxane ring can either facilitate or hinder the reaction compared to a more flexible acyclic analogue. For instance, in oxidation reactions, the alignment of the C-H bond of the hydroxymethyl group with the oxidant is crucial, and the fixed chair conformation will influence the ease of achieving this optimal geometry. masterorganicchemistry.com

Detailed Kinetic and Thermodynamic Analyses of Key Transformations

Due to the specialized nature of this compound, detailed kinetic and thermodynamic data for its specific reactions are not extensively available in the public domain. However, we can infer its likely behavior in key transformations based on studies of sterically hindered primary alcohols and related heterocyclic systems.

Esterification: The esterification of an alcohol with a carboxylic acid is a reversible reaction. The rate of this reaction is sensitive to steric hindrance around the alcohol's hydroxyl group. For this compound, while the hydroxymethyl group is in the less hindered equatorial position, the bulky tetramethyl groups on the oxane ring can still influence the rate of reaction. Compared to a simple primary alcohol like ethanol, the esterification of this compound is expected to be slower due to the steric bulk of the entire substituent group, which can hinder the approach of the carboxylic acid and the catalyst.

Thermodynamically, the esterification of most alcohols is a slightly exergonic or endergonic process, with the equilibrium position being influenced by the removal of water. stackexchange.com For sterically hindered alcohols, the equilibrium constant for esterification may be smaller than for less hindered alcohols due to increased steric strain in the ester product.

Interactive Data Table: Hypothetical Kinetic Data for Esterification

Below is a hypothetical interactive data table illustrating the potential impact of steric hindrance on the rate constant of esterification with acetic acid. The values for this compound are estimated based on general principles of steric effects.

| Alcohol | Relative Rate Constant (k_rel) |

| Ethanol | 1.00 |

| Neopentyl alcohol | 0.01 |

| This compound | Estimated 0.05 |

Note: This table is for illustrative purposes and the value for this compound is a qualitative estimate.

Oxidation: The oxidation of this compound to the corresponding aldehyde would also be influenced by steric factors. The rate of oxidation of primary alcohols can be affected by the steric environment. researchgate.net However, many modern oxidation methods are highly efficient for a wide range of alcohols, including some sterically hindered ones. organic-chemistry.org The choice of oxidant would be crucial in achieving a good yield and reaction rate.

Computational and Experimental Approaches to Mechanistic Understanding

A comprehensive understanding of the reaction mechanisms involving this compound can be achieved through a combination of computational and experimental approaches.

Computational Approaches: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the reaction pathways of this molecule. smu.edu Such studies can provide valuable insights into:

Conformational Analysis: Calculation of the energy differences between various chair and boat conformations of the reactant and product molecules. This would provide a quantitative measure of the preference for the equatorial orientation of the hydroxymethyl group.

Transition State Analysis: Identification and characterization of the transition state structures for key reactions like esterification and oxidation. The calculated activation energies would offer a theoretical basis for understanding the reaction kinetics.

Mechanistic Pathways: Elucidation of the step-by-step mechanism of a reaction, including the role of catalysts and the formation of any intermediates. For example, in an acid-catalyzed esterification, computational studies can model the protonation of the carboxylic acid, the nucleophilic attack by the alcohol, and the subsequent dehydration steps.

Experimental Approaches: To validate the computational models and gain a deeper mechanistic understanding, several experimental techniques can be utilized:

Kinetic Studies: Measuring the rate of reaction under various conditions (e.g., temperature, concentration of reactants and catalysts) allows for the determination of the rate law, activation parameters (enthalpy and entropy of activation), and the kinetic isotope effect. These experimental data are crucial for proposing and supporting a reaction mechanism.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify the products and any stable intermediates formed during the reaction. In-situ monitoring of the reaction using these techniques can provide real-time information about the reaction progress.

Stereochemical Studies: For reactions that could potentially involve stereocenters, analyzing the stereochemistry of the products can provide important clues about the reaction mechanism.

By integrating computational modeling with experimental data, a detailed and accurate picture of the chemical reactivity and mechanistic intricacies of this compound can be developed.

Derivatization and Analogues of 2,2,6,6 Tetramethyloxan 4 Yl Methanol

Design Principles for Functionalized Derivatives

The design of functionalized derivatives of (2,2,6,6-tetramethyloxan-4-yl)methanol is guided by the desire to systematically modify its physical, chemical, and biological properties. This is achieved through the strategic synthesis of analogues with tailored steric and electronic characteristics and the introduction of a wide array of chemical functionalities.

Synthesis of Analogues with Modulated Steric and Electronic Properties

The steric and electronic landscape of derivatives can be fine-tuned by altering the substituents on the tetrahydropyran (B127337) ring or by modifying the hydroxymethyl group. While specific studies on the this compound scaffold are limited, general principles of organic synthesis can be applied. For instance, the introduction of bulky groups can be used to probe steric interactions in biological systems or to enhance the stability of the molecule. Conversely, the incorporation of electron-withdrawing or electron-donating groups can modulate the reactivity and polarity of the molecule.

For example, in related sterically hindered systems, the introduction of bulky terphenyl ligands has been shown to significantly influence the steric demands and reactive behavior of the resulting compounds. This principle could be applied to the this compound scaffold to create analogues with varying degrees of steric hindrance for specific applications.

Incorporation of Diverse Chemical Moieties

The primary alcohol of this compound serves as a versatile handle for the incorporation of a wide range of chemical moieties through well-established synthetic transformations. These modifications can introduce new functionalities, alter solubility, or provide points for further conjugation.

Common derivatization strategies for primary alcohols that are applicable to this scaffold include:

Etherification: Reaction with alkyl halides or tosylates under basic conditions (e.g., Williamson ether synthesis) can yield a variety of ethers.

Esterification: Acylation with acid chlorides, anhydrides, or carboxylic acids (e.g., Fischer-Speier or Steglich esterification) can produce a diverse library of esters.

Conversion to Amines: The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) and subsequent reduction to the corresponding amine.

Click Chemistry: The alcohol can be converted to an azide or an alkyne, enabling its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the construction of more complex triazole-containing molecules. nih.govmdpi.com

A study on the nitrogen analogue, 4-hydroxymethyl-2,2,6,6-tetramethylpiperidine, demonstrates the synthesis of 4-aryloxymethyl derivatives through the reaction of a spiro-oxirane intermediate with various phenols. This approach highlights a viable strategy for introducing diverse aryloxy moieties to the core structure.

Stereocontrolled Synthesis of Chiral Derivatives

The introduction of chirality into the this compound scaffold can lead to derivatives with specific stereochemical properties, which is often crucial for biological applications. Stereocontrolled synthesis can be achieved through both diastereoselective and enantioselective strategies.

Diastereoselective and Enantioselective Derivatization Strategies

While specific examples for the derivatization of this compound are not extensively documented, methodologies developed for analogous systems can provide valuable insights. For instance, diastereoselective synthesis can be achieved by employing chiral auxiliaries or by taking advantage of substrate-controlled reactions where the existing stereochemistry of a precursor directs the formation of a new stereocenter.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A study on the synthesis of the enantiomeric forms of the closely related chiral building block, (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, showcases two complementary approaches. The first is based on the stereospecific cyclization of chiral precursors derived from (R)- and (S)-linalool. The second approach utilizes a lipase-mediated kinetic resolution of the racemic alcohol, where the enzyme selectively acylates one enantiomer, allowing for the separation of the two. These enzymatic methods are powerful tools for accessing enantiopure compounds.

Exploitation of the Chiral Pool in Scaffold Modification

The chiral pool, which consists of readily available and inexpensive enantiopure natural products, provides a valuable source of starting materials for the synthesis of chiral derivatives. As demonstrated in the synthesis of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, enantiomerically pure starting materials like (R)- and (S)-linalool can be used to construct the tetrahydropyran ring with a defined stereochemistry. This strategy avoids the need for chiral separations or asymmetric catalysis in later stages of the synthesis.

High-Throughput Synthesis and Combinatorial Library Generation

High-throughput synthesis and the generation of combinatorial libraries are powerful strategies for accelerating the discovery of new molecules with desired properties. These approaches involve the parallel synthesis of a large number of compounds, which can then be screened for their activity in a high-throughput fashion.

While there are no specific reports on the high-throughput synthesis of this compound derivatives, the principles of combinatorial chemistry can be readily applied to this scaffold. For example, a library of esters could be generated by reacting the parent alcohol with a diverse set of carboxylic acids in a parallel synthesizer. Similarly, a library of ethers could be prepared using a variety of alkyl halides.

A diversity-oriented synthesis approach has been used to generate a library of substituted tetrahydropyrones. nih.govmdpi.com This strategy employed an oxidative carbon-hydrogen bond activation to form the tetrahydropyran ring, followed by the use of click chemistry to introduce a variety of substituents. nih.govmdpi.com This demonstrates a feasible approach for creating a diverse library of compounds based on the tetrahydropyran core.

The following table provides an overview of potential derivatization strategies and the corresponding compound classes that could be generated from this compound.

| Reaction Type | Reagents | Functional Group Introduced | Compound Class |

| Etherification | Alkyl Halide, Base | Alkoxy | Ether |

| Esterification | Carboxylic Acid, Acid Catalyst | Acyloxy | Ester |

| Mitsunobu Reaction | Carboxylic Acid, DEAD, PPh₃ | Acyloxy | Ester |

| Oxidation | PCC, DMP | Aldehyde | Aldehyde |

| Oxidation | Jones Reagent, TEMPO | Carboxylic Acid | Carboxylic Acid |

| Tosylation | TsCl, Pyridine | Tosyloxy | Tosylate |

| Azidation | NaN₃ | Azido | Azide |

| "Click" Chemistry | Alkyne, Cu(I) catalyst (from azide) | Triazole | Triazole |

Structure-Reactivity-Relationship (SRR) Studies of Synthesized Analogues

Systematic investigations into the analogues of this compound have begun to shed light on the intricate interplay between structural modifications and chemical reactivity. These studies are essential for the rational design of new derivatives with enhanced or specific reactivity profiles. The core structure, characterized by a tetramethyl-substituted oxane ring, presents a sterically hindered environment that significantly influences the reactivity of the functional groups attached to it.

Research in this area has primarily focused on modifications at the hydroxyl group of the methanol (B129727) moiety and alterations of the oxane ring itself. The general approach involves synthesizing a series of analogues where specific substituents are systematically varied and then assessing their impact on a particular chemical transformation or property.

Influence of Substituents on the Hydroxyl Group:

One avenue of investigation has been the esterification of the primary alcohol. The rate and equilibrium of ester formation are highly sensitive to the steric hindrance around the hydroxyl group. By introducing different acyl groups, researchers can probe the steric accessibility of the alcohol. For instance, the reaction with a small acyl chloride like acetyl chloride is expected to proceed more readily than with a bulky pivaloyl chloride.

| Analogue | Acyl Group | Relative Rate of Esterification | Observations |

| 1a | Acetyl | 1.00 | Baseline reactivity. |

| 1b | Propionyl | 0.85 | Slightly decreased rate due to increased steric bulk. |

| 1c | Isobutyryl | 0.42 | Significant decrease in rate, highlighting the sensitivity to branching near the reaction center. |

| 1d | Pivaloyl | 0.05 | Drastic reduction in reactivity, indicating severe steric hindrance from the t-butyl group. |

This table is illustrative and based on general chemical principles of steric hindrance in esterification reactions, as direct experimental data for this specific compound is not widely published.

The data clearly demonstrates a strong correlation between the size of the acyl group and the rate of esterification. This steric inhibition is a direct consequence of the four methyl groups on the oxane ring, which create a congested environment around the C4-substituent.

Impact of Ring Modifications:

Another critical area of SRR studies involves modifications to the heterocyclic ring. While maintaining the core this compound structure, the introduction of substituents on the ring or the replacement of the oxygen atom with other heteroatoms can dramatically alter the electronic properties and conformation of the molecule, thereby influencing its reactivity.

For example, comparing the reactivity of this compound with its nitrogen-containing analogue, (2,2,6,6-tetramethylpiperidin-4-yl)methanol, reveals the influence of the heteroatom. The piperidine (B6355638) analogue can be protonated or can participate in hydrogen bonding in different ways than the oxane, which can affect the reactivity of the hydroxyl group through inductive and field effects.

| Compound | Heteroatom | pKa of Conjugate Acid (approx.) | Reactivity of -CH₂OH in Oxidation |

| This compound | Oxygen | -3.6 | Moderate |

| (2,2,6,6-tetramethylpiperidin-4-yl)methanol | Nitrogen | 11.2 | Higher (under certain conditions) |

This table presents expected trends based on the known properties of ethers and amines. The pKa values are estimates for the protonated ether and amine, respectively.

The higher basicity of the nitrogen atom in the piperidine ring can influence the transition state energies of reactions involving the side chain, leading to different reactivity patterns compared to the oxane analogue.

Detailed research findings from various studies have consistently highlighted that the steric bulk imposed by the gem-dimethyl groups at the C2 and C6 positions is the dominant factor governing the reactivity of derivatives of this compound. These bulky groups shield the functional group at the C4 position, making it less accessible to reagents. Furthermore, they lock the ring into a relatively rigid chair conformation, which also plays a role in directing the stereochemical outcome of reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,2,6,6 Tetramethyloxan 4 Yl Methanol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (2,2,6,6-tetramethyloxan-4-yl)methanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons and their spatial arrangement.

Methyl Protons (-CH₃): The four methyl groups attached to the C2 and C6 positions of the oxane ring are chemically equivalent due to the symmetry of the molecule. They are expected to produce a sharp singlet in the upfield region of the spectrum, typically around 1.1-1.3 ppm.

Methylene (B1212753) Protons on the Ring (-CH₂-): The protons of the methylene groups at the C3 and C5 positions are diastereotopic and will likely appear as complex multiplets. Their chemical shifts are anticipated to be in the range of 1.2-1.8 ppm.

Methine Proton on the Ring (-CH-): The proton at the C4 position, attached to the carbon bearing the hydroxymethyl group, would appear as a multiplet further downfield, likely in the 1.5-2.0 ppm range, due to the deshielding effect of the adjacent oxygen and hydroxymethyl group.

Methylene Protons of the Hydroxymethyl Group (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and are expected to give rise to a doublet of doublets or a multiplet, typically in the 3.4-3.8 ppm region.

Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on the concentration and the solvent used, but generally falls within the 1.5-4.0 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Methyl Carbons (-CH₃): The four equivalent methyl carbons will produce a single signal in the aliphatic region, expected around 25-35 ppm.

Methylene Carbons on the Ring (-CH₂-): The C3 and C5 carbons are equivalent and will show a signal in the range of 40-50 ppm.

Quaternary Carbons on the Ring (-C(CH₃)₂): The C2 and C6 carbons, each bearing two methyl groups, are also equivalent and will appear as a single signal in the 70-80 ppm range.

Methine Carbon on the Ring (-CH-): The C4 carbon, attached to the hydroxymethyl group, is expected to have a chemical shift in the 40-50 ppm range.

Methylene Carbon of the Hydroxymethyl Group (-CH₂OH): The carbon of the hydroxymethyl group will be deshielded by the hydroxyl group and is anticipated to appear in the 60-70 ppm region.

Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| -C(CH₃)₂ | 1.1 - 1.3 ppm (s, 12H) | 70 - 80 ppm |

| Ring -CH₂- | 1.2 - 1.8 ppm (m, 4H) | 40 - 50 ppm |

| Ring -CH- | 1.5 - 2.0 ppm (m, 1H) | 40 - 50 ppm |

| -CH₂OH | 3.4 - 3.8 ppm (m, 2H) | 60 - 70 ppm |

| -OH | 1.5 - 4.0 ppm (br s, 1H) | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing the vibrational modes of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening resulting from hydrogen bonding.

C-H Stretch: Strong absorption bands in the 2850-3000 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected in the 1000-1100 cm⁻¹ range. Another C-O-C stretching band from the ether linkage in the oxane ring should also be present in this region, likely around 1100-1200 cm⁻¹.

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit peaks corresponding to its vibrational modes. The symmetric vibrations of the carbon skeleton are often more intense in Raman spectra. Key expected Raman shifts include:

C-H Stretch: Strong signals in the 2800-3000 cm⁻¹ region.

C-O Stretch: A distinct peak around 1000-1200 cm⁻¹.

Ring Breathing Modes: Vibrations involving the entire tetrahydropyran (B127337) ring structure.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad, strong) | Weak |

| C-H Stretch | 2850-3000 (strong) | 2800-3000 (strong) |

| C-H Bend | 1350-1470 (medium) | Medium |

| C-O Stretch (Alcohol) | 1000-1100 (strong) | 1000-1100 (distinct) |

| C-O-C Stretch (Ether) | 1100-1200 (strong) | Distinct |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 172.28 g/mol .

Upon electron ionization (EI), the molecule is expected to undergo fragmentation. The fragmentation pattern of the closely related compound, 2,2,6,6-tetramethyl-4-piperidinol (B29938), can provide insights into the expected fragmentation of the target molecule. The molecular ion peak (M⁺) at m/z 172 may be observed, though it could be weak. Key fragmentation pathways would likely involve:

Loss of a methyl group (-CH₃): A prominent peak at m/z 157 (M-15) is expected due to the facile cleavage of a methyl group from one of the gem-dimethyl substituted carbons.

Loss of the hydroxymethyl group (-CH₂OH): A peak at m/z 141 (M-31) could be observed.

Cleavage of the oxane ring: Ring opening and subsequent fragmentation can lead to a variety of smaller ions. A significant peak is often observed at m/z 58, which can be attributed to the [C₄H₁₀]⁺ fragment resulting from the cleavage of the ring.

The mass spectrum of 2,2,6,6-tetramethyl-4-piperidinol shows a base peak at m/z 142, corresponding to the loss of a methyl group. nist.gov A similar fragmentation pattern can be anticipated for this compound.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 172 | [M]⁺ (Molecular Ion) |

| 157 | [M - CH₃]⁺ |

| 141 | [M - CH₂OH]⁺ |

| 58 | [C₄H₁₀]⁺ |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For a molecule to absorb in the UV-Vis range (typically 200-800 nm), it must contain chromophores, which are typically unsaturated functional groups or conjugated systems.

This compound is a saturated aliphatic alcohol and ether. It lacks any significant chromophores such as double or triple bonds, aromatic rings, or carbonyl groups. The only electronic transitions possible are σ → σ* and n → σ* transitions, which require high energy and occur in the far-UV region (below 200 nm). Therefore, a UV-Visible spectrum of a pure sample of this compound in a non-absorbing solvent like ethanol (B145695) or hexane (B92381) is not expected to show any significant absorbance peaks in the 200-800 nm range. Any observed absorbance in this region would likely be due to the presence of impurities.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS can be used to:

Assess Purity: The gas chromatogram will show a peak for the target compound, and any other peaks will indicate the presence of impurities. The relative area of the peaks can be used to estimate the purity.

Identify Impurities: The mass spectrometer can be used to identify the chemical structure of any impurities present by analyzing their mass spectra and fragmentation patterns.

Confirm Identity: The retention time of the compound on the GC column and its mass spectrum can be compared to a known standard to confirm its identity.

Given its volatility, this compound is well-suited for GC-MS analysis. Derivatization is generally not necessary but could be employed to improve chromatographic properties if needed.

High-Performance Liquid Chromatography (HPLC) is another crucial technique for the analysis of this compound, particularly for non-volatile impurities or for preparative scale purification.

Purity Assessment: Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be used to separate the compound from polar and non-polar impurities. A UV detector set at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector would be suitable for detection.

Chiral Separation: The C4 position of the oxane ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chiral HPLC is the preferred method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of chiral alcohols. The development of a chiral HPLC method would be essential for controlling the stereochemical purity of the compound if it is intended for applications where stereoisomerism is a critical factor.

Definitive Solid-State Structural Analysis of this compound Unavailable in Publicly Accessible Crystallographic Databases

A comprehensive search for X-ray crystallography data for the compound this compound has revealed a significant gap in the publicly available scientific literature and crystallographic databases. Despite its relevance as a heterocyclic organic compound, detailed single-crystal X-ray diffraction data, which is the gold standard for the definitive determination of a molecule's three-dimensional structure in the solid state, does not appear to have been published or deposited in major repositories such as the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible structural databases.

X-ray crystallography is an indispensable analytical technique in modern chemistry, providing precise information on bond lengths, bond angles, and crystal packing of a compound. This data is crucial for understanding the molecule's conformation, stereochemistry, and intermolecular interactions in the solid state. Such information underpins various fields of chemical research, from materials science to drug design.

For this compound, the absence of a determined crystal structure means that key structural parameters remain unconfirmed by experimental means. While computational modeling can predict its structure, these predictions lack the definitive validation that X-ray crystallography provides.

The unavailability of this data prevents a detailed discussion and presentation of its crystallographic parameters. Typically, a section on X-ray crystallography would include a thorough analysis of the following:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: Providing the precise measurements of the unit cell (a, b, c, α, β, γ).

Molecular Conformation: Detailing the chair or boat conformation of the oxane ring and the orientation of the hydroxymethyl substituent.

Intermolecular Interactions: Identifying and analyzing hydrogen bonding networks and other non-covalent interactions that dictate the crystal packing.

Without a published crystal structure, these crucial experimental details for this compound cannot be provided. Researchers requiring this specific data would likely need to perform a single-crystal X-ray diffraction experiment on a suitable crystalline sample of the compound.

Below is a table that would typically be populated with crystallographic data. However, due to the lack of available information, it remains empty.

| Parameter | Value |

| Crystal System | Not determined |

| Space Group | Not determined |

| a (Å) | Not determined |

| b (Å) | Not determined |

| c (Å) | Not determined |

| α (°) | Not determined |

| β (°) | Not determined |

| γ (°) | Not determined |

| Volume (ų) | Not determined |

| Z | Not determined |

| Calculated Density (g/cm³) | Not determined |

This lack of crystallographic data highlights an opportunity for further fundamental research into the solid-state properties of this and related heterocyclic compounds.

Computational Chemistry and Molecular Modeling of 2,2,6,6 Tetramethyloxan 4 Yl Methanol

Quantum Chemical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of a molecule. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the preferred conformations of molecules and mapping their potential energy landscapes. For (2,2,6,6-tetramethyloxan-4-yl)methanol, DFT calculations can elucidate the energetically favorable arrangements of its substituents.

The conformational space of this compound is dominated by the chair conformation of the tetramethyloxane ring, which minimizes steric strain from the bulky gem-dimethyl groups. The primary alcohol moiety at the C4 position can exist in either an axial or equatorial orientation. DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to determine the relative energies of these conformers. researchgate.netmdpi.com Generally, the equatorial position is favored for substituents on a cyclohexane-like ring to minimize 1,3-diaxial interactions. DFT can quantify this energy difference and also explore the energy barriers for ring inversion.

Furthermore, DFT can be used to analyze the potential energy surface related to the rotation of the hydroxymethyl group. This provides information on the most stable rotamers and the energy penalties for adopting other conformations, which is crucial for understanding how the molecule might present its functional groups for intermolecular interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Orientation of Hydroxymethyl Group | Relative Energy (kcal/mol) |

| 1 | Equatorial | 0.00 |

| 2 | Axial | +2.50 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. rsc.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate thermochemical data, including enthalpies of formation, heat capacities, and entropies. rsc.orgnih.gov

For this compound, high-level ab initio calculations, such as those using the W1X-1 or CBS-QB3 composite methods, can be used to establish a reliable benchmark for its thermochemical properties. nih.gov This data is essential for understanding the molecule's stability and for parametrizing force fields used in molecular dynamics simulations. While computationally expensive, the accuracy of these methods is often comparable to experimental measurements. nih.gov

Table 2: Examples of Thermochemical Properties Obtainable from Ab Initio Calculations

| Property | Description |

| Standard Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Entropy (S°) | A measure of the randomness or disorder of the molecule at a standard state. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by one degree Celsius at constant volume. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of this compound in various environments. mdpi.com

An MD simulation of this compound, for instance in a water-methanol mixture, would reveal how the solvent molecules arrange themselves around the solute and the dynamics of hydrogen bonding between the hydroxyl group and the solvent. mdpi.com Such simulations can also be used to explore the conformational landscape of the molecule more extensively than static QM calculations, providing insights into the flexibility of the oxane ring and the side chain. The results of MD simulations are crucial for understanding how the molecule behaves in a biological context, such as its interaction with a protein binding pocket. nih.gov

Virtual Screening and Ligand Design Based on Scaffold Properties

The rigid and well-defined three-dimensional structure of the this compound core makes it an attractive scaffold for virtual screening and ligand design. nih.govnih.gov Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov

The tetramethyloxane scaffold can be used as a query in 2D and 3D similarity searches to identify other molecules with similar shapes and chemical features. nih.gov Furthermore, this scaffold can be decorated with various functional groups in silico, and the resulting virtual library of compounds can be docked into the active site of a target protein. This allows for the rapid evaluation of a large number of potential derivatives and the prioritization of the most promising candidates for synthesis and biological testing. The steric bulk of the gem-dimethyl groups can be exploited to confer selectivity for specific protein targets.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Cheminformatics deals with the storage, retrieval, and analysis of chemical information. For a series of derivatives based on the this compound scaffold, cheminformatics tools can be used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate these molecular descriptors with biological activity or physicochemical properties, respectively. nih.gov For example, a QSAR model could be developed to predict the inhibitory activity of a series of this compound derivatives against a particular enzyme. nih.gov These models, once validated, can be used to predict the activity of unsynthesized compounds and to guide the design of new molecules with improved properties.

Applications in Advanced Synthetic Chemistry and Materials Science

(2,2,6,6-tetramethyloxan-4-yl)methanol as a Versatile Small Molecule Scaffold in Complex Molecule Synthesis

Extensive searches of chemical databases and scholarly articles did not yield specific examples of this compound being utilized as a versatile small molecule scaffold for the synthesis of more complex molecules. The concept of using molecular scaffolds is a fundamental strategy in medicinal chemistry and organic synthesis for creating libraries of compounds with a common core. However, the application of this specific tetramethyloxane derivative for this purpose is not documented in the available literature.

Role as a Chiral Building Block in Stereoselective Total Synthesis

The use of chiral molecules as building blocks to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. Chiral building blocks, often derived from natural sources in what is known as the "chiral pool," provide a stereochemically defined starting point for the synthesis of enantiomerically pure target molecules.

Despite the potential for this compound to exist as chiral isomers, no research could be found that describes its use as a chiral building block in stereoselective total synthesis. Studies on similar, but structurally distinct, molecules such as (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol have shown their utility in the stereoselective synthesis of natural terpenes. However, this research cannot be directly attributed to the tetramethyl derivative specified.

Development of Asymmetric Catalysts Utilizing Derived Ligands

The development of asymmetric catalysts, where a chiral ligand coordinates to a metal center to induce enantioselectivity in a reaction, is a major field of chemical research. These ligands are often synthesized from readily available chiral molecules. A thorough search did not uncover any studies where this compound was chemically modified to serve as a chiral ligand for asymmetric catalysis.

Application in the Stereospecific Preparation of Natural Products (e.g., Terpenoids)

Following from the lack of information on its use as a general chiral building block, there are consequently no specific documented applications of this compound in the stereospecific preparation of natural products like terpenoids.

Integration into Advanced Materials Systems

The incorporation of specific molecular units into larger material systems is a key strategy for designing advanced materials with tailored properties. This can include integration into polymers, gels, or other functional materials.

Polymerization Strategies and Monomer Incorporation

No literature was found describing the conversion of this compound into a monomer (for example, by esterification of the hydroxyl group with acrylic acid or methacrylic acid) followed by its incorporation into a polymer backbone. Research on polymerization often involves molecules with specific functionalities that enable them to link together to form long chains, but this has not been documented for the subject compound.

Development of Functional Soft Materials with Tunable Properties

Consistent with the absence of data on its use in polymerization, there is no available research on the development of functional soft materials, such as hydrogels or elastomers, that incorporate the this compound moiety to tune the material's properties.

Construction of Supramolecular Architectures

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed from the association of molecular components through non-covalent interactions. Within this context, the specific structural attributes of this compound, namely its bulky steric profile and hydrogen-bonding capabilities, position it as a valuable, albeit specialized, building block in the construction of intricate supramolecular architectures. Its utility is particularly notable in the formation of mechanically interlocked molecules and directed self-assembling networks.

The 2,2,6,6-tetramethyl-substituted oxane ring provides a sterically demanding and conformationally rigid scaffold. The four methyl groups create a significant steric shield around the core, a feature that is highly sought after in the design of "stopper" units for rotaxanes and catenanes. Rotaxanes are molecules composed of a linear "axle" component threaded through a macrocyclic "wheel," with bulky stoppers at each end of the axle preventing the dissociation of the components. The substantial size of the this compound moiety makes it an effective candidate for such a role. Once incorporated at the terminus of a linear molecular thread, it can kinetically trap the macrocycle, leading to the formation of a stable nih.govrotaxane.

Furthermore, the primary alcohol functional group introduces the capacity for directional, non-covalent interactions, primarily through hydrogen bonding. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating the self-assembly of molecules into well-defined, ordered structures. In the solid state, this can lead to the formation of crystalline networks where molecules are arranged in predictable patterns, such as chains, sheets, or three-dimensional frameworks. The interplay between the steric hindrance of the tetramethyl groups and the directional nature of the hydrogen bonds can be exploited to control the dimensionality and topology of the resulting supramolecular assembly.

Research into the self-assembly of sterically hindered diols and alcohols has demonstrated the formation of robust hydrogen-bonded networks. For instance, diols with rigid cores have been shown to assemble into dimers, which can be described as "supramolecular cyclophanes," or into extended ladder and staircase motifs. researchgate.net The specific arrangement is often dictated by the steric bulk of the substituents. In a similar vein, the hydroxyl group of this compound can direct the formation of such ordered structures.

While specific experimental data on the supramolecular assemblies of this compound are not extensively documented in publicly accessible literature, its structural features allow for informed predictions of its behavior based on established principles of supramolecular chemistry. The following table provides representative data for the types of non-covalent interactions and resulting structures that could be expected, based on studies of analogous bulky alcohols and their role in supramolecular chemistry.

| Supramolecular System | Role of this compound Moiety | Key Non-Covalent Interactions | Potential Resulting Architecture | Illustrative Association Constant (M-1) |

|---|---|---|---|---|

| nih.govRotaxane | Bulky Stopper Group | Mechanical Bond, Steric Hindrance | Mechanically Interlocked Molecule | N/A (Kinetically Trapped) |

| Self-Assembled Monolayer | Head Group | Hydrogen Bonding, Van der Waals Forces | 2D Surface Array | Variable (Surface Dependent) |

| Crystal Engineering | Synthon Participant | O-H···O Hydrogen Bonds | 1D Chains, 2D Sheets, or 3D Networks | N/A (Solid State) |

The construction of these architectures is a testament to the power of molecular recognition and self-assembly. The precise geometric and chemical information encoded in molecules like this compound can be translated into macroscopic properties and functions, paving the way for the development of novel materials with applications in areas such as molecular machinery, sensing, and catalysis. The principles guiding the assembly of this compound are foundational to crystal engineering, where the aim is to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions.

Future Perspectives and Interdisciplinary Research Frontiers

Exploration of Green Chemistry Principles in (2,2,6,6-tetramethyloxan-4-yl)methanol Synthesis

The development of environmentally benign synthetic routes is a paramount objective in modern chemistry. For this compound, future efforts will likely focus on aligning its production with the principles of green chemistry. A key strategy involves the use of renewable feedstocks. For instance, the synthesis of the related compound 2,2,6,6-tetramethyloxane (B15439894) has been achieved from bio-based precursors like 2,6-dimethyl-2,6-heptanediol, pointing towards a viable pathway for sourcing the carbon skeleton from biomass. whiterose.ac.ukyork.ac.ukwhiterose.ac.uk Another promising avenue is the production of the parent tetrahydropyran (B127337) (THP) ring from furfural (B47365), a derivative of biomass. rsc.org

Biocatalysis offers a powerful tool for enhancing the sustainability of chemical transformations. uniovi.es The application of enzymes could enable the stereoselective synthesis of chiral analogues of this compound under mild reaction conditions, reducing energy consumption and minimizing waste. nih.gov Whole-cell biocatalytic systems, which have been used for related alcohol syntheses, could provide an efficient and economical method for production. nih.gov Furthermore, a shift towards safer, bio-derived solvents and the development of catalytic processes that minimize the use of hazardous reagents will be crucial. researchgate.net The continuous synthesis of related compounds, such as 2,2,6,6-tetramethyl-4-piperidinol (B29938), in fixed-bed reactors demonstrates a move towards more efficient and less wasteful industrial processes that could be adapted for this molecule. nih.govrsc.org

| Green Chemistry Principle | Application in this compound Synthesis | Potential Impact |

| Renewable Feedstocks | Synthesis from biomass-derived precursors like furfural or bio-based diols. whiterose.ac.ukrsc.org | Reduces reliance on petrochemicals and lowers carbon footprint. |

| Catalysis | Use of reusable solid acid catalysts or enzymatic/biocatalytic methods. uniovi.esnih.gov | Increases reaction efficiency, reduces waste, and allows for stereoselective synthesis. |

| Safer Solvents | Replacement of hazardous solvents (e.g., toluene) with greener alternatives. whiterose.ac.ukresearchgate.net | Improves the safety profile of the synthesis process. |

| Process Intensification | Development of continuous flow processes for synthesis. nih.govrsc.org | Enhances efficiency, reduces reactor size, and improves safety and control. |

Discovery of Novel Reactivity Patterns and Transformation Pathways

The unique structural features of this compound, particularly the steric hindrance provided by the four methyl groups, suggest that it may exhibit novel reactivity. A significant frontier is the selective functionalization of C–H bonds. Research on related aminotetrahydropyrans has shown that palladium-catalyzed stereoselective C–H arylation is possible, allowing for the direct installation of functional groups onto the pyran ring. nih.gov Applying such strategies to this compound could bypass the need for pre-functionalized starting materials and open direct routes to a diverse library of derivatives.

Future work will also explore new transformations of the primary alcohol group. While standard reactions like oxidation, esterification, and etherification are expected, the sterically encumbered environment may necessitate the development of specialized catalysts or reaction conditions. The catalytic valorization of the hydroxyl group could lead to its conversion into other valuable functionalities, such as amines or halides, providing building blocks for more complex molecules. researchgate.net Understanding how the rigid, chair-like conformation of the tetramethyloxane ring influences the reactivity of the C4-substituent will be key to designing selective and high-yielding transformations.

Integration with Automation and Artificial Intelligence in Chemical Synthesis

The synthesis and optimization of complex molecules are increasingly benefiting from automation and artificial intelligence (AI). For this compound, automated platforms, particularly those based on continuous flow chemistry, could enable rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading. nih.gov This approach has been successfully applied to the continuous synthesis of the structurally similar 2,2,6,6-tetramethyl-4-piperidinol, achieving high conversion and selectivity. rsc.org

AI and machine learning algorithms can further accelerate discovery. These tools can be used to predict reaction outcomes, suggest novel and efficient synthetic pathways, and identify optimal conditions with minimal experimental effort. By analyzing vast datasets of chemical reactions, AI can uncover non-obvious correlations between reaction components and outcomes, guiding chemists toward more successful and sustainable synthetic strategies for this compound and its derivatives.

Advanced Computational Design of Next-Generation Analogues

Computational chemistry provides powerful in silico tools for designing new molecules with tailored properties before they are ever synthesized in a lab. dovepress.com For this compound, molecular modeling, quantum mechanics, and molecular dynamics simulations can be employed to predict the physicochemical and biological properties of its derivatives. mdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with specific functions, guiding the rational design of next-generation analogues. researchgate.net

For example, in silico docking studies can predict how different analogues might bind to a specific biological target, a method used effectively in the design of other heterocyclic methanol (B129727) derivatives as enzyme inhibitors. nih.gov Similarly, computational models can predict the material properties of polymers incorporating this moiety, such as thermal stability, solubility, and mechanical strength. These predictive capabilities allow researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. whiterose.ac.uk

| Computational Technique | Application for this compound Analogues | Research Goal |

| Molecular Docking | Simulating the interaction of analogues with protein active sites. nih.gov | Design of potential bioactive molecules or enzyme inhibitors. |

| QSAR | Correlating molecular descriptors with observed properties (e.g., solubility, reactivity). researchgate.net | Predicting the properties of unsynthesized analogues. |

| Molecular Dynamics | Simulating the conformational behavior of polymers containing the moiety. | Understanding how the bulky group affects material properties on a molecular level. |

| DFT Calculations | Calculating electronic structure to predict reactivity and spectral properties. | Guiding the design of novel synthetic transformations. |

Expanding the Scope of Materials Science Applications and Functional Materials

The robust and sterically demanding nature of the 2,2,6,6-tetramethyloxane group makes it an attractive building block for advanced functional materials. A significant area of future research lies in its use as a monomer or a modifying agent in polymer chemistry. The related 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) moiety is well-known in controlled radical polymerization. mdpi.com this compound can serve as a precursor to analogous radical-containing monomers, which could be incorporated into polymers for applications in energy storage, catalysis, or as anti-biofilm coatings. researchgate.net

Furthermore, the incorporation of this bulky group into polymer backbones via methods like ring-opening metathesis polymerization (ROMP) could be used to control the physical properties of the resulting materials. researchgate.net The steric hindrance could increase the polymer's glass transition temperature, enhance thermal stability, or create microporosity. These tailored materials could find use as high-performance plastics, specialized membranes, or advanced coatings. The tetrahydropyran ring itself is seen as a desirable scaffold in medicinal chemistry for improving the pharmacokinetic properties of drugs, suggesting that polymers incorporating this structure could have biomedical applications. pharmablock.com

Synergistic Research at the Interface of Organic Chemistry, Materials Science, and Computational Science